Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. The trifluoromethyl group, in particular, is a common moiety in pharmaceuticals and agrochemicals because of its ability to modulate biological activity and increase metabolic stability5. The presence of the cyano and nicotinate groups further contributes to the compound's reactivity and potential for diverse applications.
In the pharmaceutical industry, derivatives of nicotinate have been explored for their therapeutic potential. For example, the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have been evaluated in a rat model, demonstrating the compound's ability to improve retinal microcirculation and resistance to ischemia2. This suggests that ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate could also be investigated for similar pharmacological properties.
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been reported to be part of the synthesis of novel anti-infective agents5. This indicates that ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate could serve as an intermediate in the synthesis of various bioactive molecules. Additionally, the synthesis of nicotinate esters from 3-cyanopyridones has been described, which could be relevant to the synthesis of ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate and its derivatives7.
Ethyl nicotinate has been found to be a potent attractant for certain pests, suggesting that related compounds could be used in pest control strategies8. The structural similarity to ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate could mean that it, too, has potential applications in agriculture as a lure or as part of a pest management system.
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 278.62 g/mol. This compound is classified as a derivative of nicotinic acid, characterized by the presence of chloro, cyano, and trifluoromethyl groups on the nicotinate ring. Its unique structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and various chemical applications.
The synthesis of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate typically involves several key steps:
One notable method involves the use of continuous flow reactors in industrial settings to enhance efficiency and yield, ensuring that safety measures and quality control are strictly adhered to during production .
The molecular structure of Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate features:
The structural formula can be represented using SMILES notation as CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C(F)(F)F
, indicating the connectivity of atoms within the molecule . The melting point of this compound is reported to be between 78°C and 79°C .
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate can undergo various chemical reactions:
The mechanism of action for Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate primarily relates to its reactivity due to the presence of electrophilic sites (the chloro and cyano groups). These sites enable it to interact with nucleophiles in substitution reactions or undergo reductions, making it suitable for various synthetic pathways in organic chemistry. Detailed studies are ongoing to explore its potential biological activities and interactions with biomolecules .
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industrial settings.
Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate has a wide range of applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2